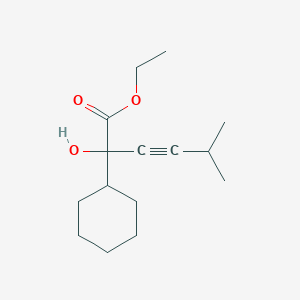
Ethyl 2-cyclohexyl-2-hydroxy-5-methylhex-3-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-cyclohexyl-2-hydroxy-5-methylhex-3-ynoate is an organic compound with a complex structure that includes a cyclohexyl ring, a hydroxyl group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyclohexyl-2-hydroxy-5-methylhex-3-ynoate typically involves multiple steps, starting from readily available starting materials. One common method involves the alkylation of a cyclohexyl derivative followed by the introduction of the hydroxyl and ethyl ester groups through a series of reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. Catalysts and optimized reaction conditions are employed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyclohexyl-2-hydroxy-5-methylhex-3-ynoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The ethyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is often employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the triple bond may produce an alkene or alkane.
Scientific Research Applications
Ethyl 2-cyclohexyl-2-hydroxy-5-methylhex-3-ynoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as bioactive compounds.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 2-cyclohexyl-2-hydroxy-5-methylhex-3-ynoate exerts its effects involves interactions with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclohexyl ring provides structural stability and influences the compound’s overall conformation.
Comparison with Similar Compounds
Ethyl 2-cyclohexyl-2-hydroxy-5-methylhex-3-ynoate can be compared to similar compounds such as:
Ethyl 2-cyclohexyl-2-hydroxyhex-3-ynoate: Lacks the methyl group, resulting in different reactivity and properties.
Ethyl 2-cyclohexyl-2-hydroxy-5-methylhexanoate: Contains a single bond instead of a triple bond, affecting its chemical behavior.
These comparisons highlight the unique features of this compound, such as the presence of a triple bond and a methyl group, which contribute to its distinct chemical and physical properties.
Properties
CAS No. |
92957-02-3 |
|---|---|
Molecular Formula |
C15H24O3 |
Molecular Weight |
252.35 g/mol |
IUPAC Name |
ethyl 2-cyclohexyl-2-hydroxy-5-methylhex-3-ynoate |
InChI |
InChI=1S/C15H24O3/c1-4-18-14(16)15(17,11-10-12(2)3)13-8-6-5-7-9-13/h12-13,17H,4-9H2,1-3H3 |
InChI Key |
HYJJCVJETGUVHL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C#CC(C)C)(C1CCCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















